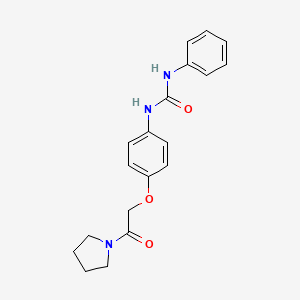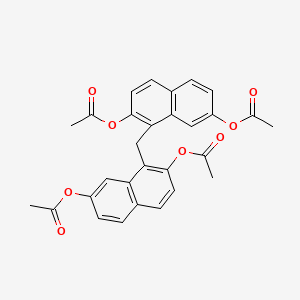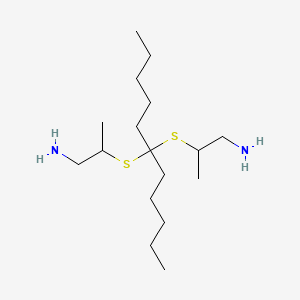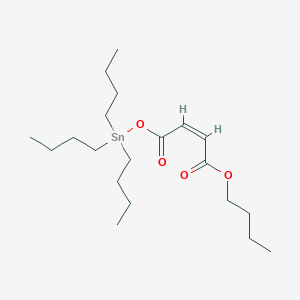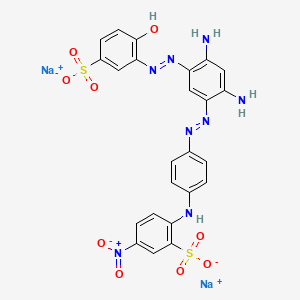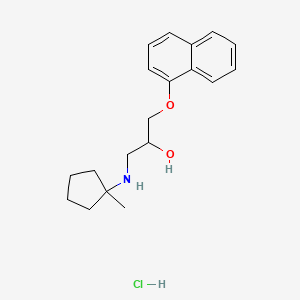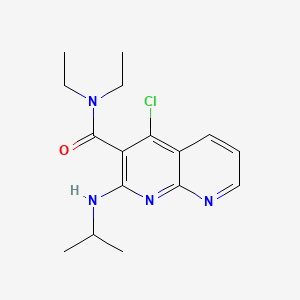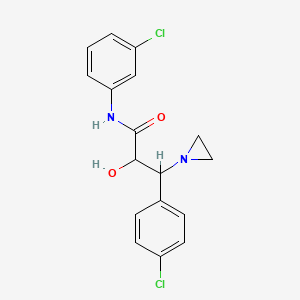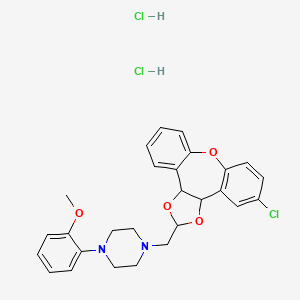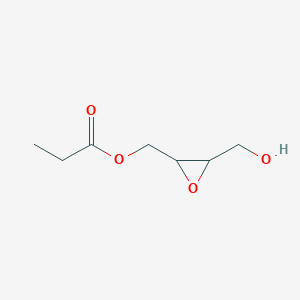
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride is a chemical compound with the molecular formula C14H27ClN2O. It is known for its applications in various scientific fields due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride involves several steps. One common method includes the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 1-methylcyclohexylamine under controlled conditions to yield the desired compound. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Analyse Des Réactions Chimiques
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Applications De Recherche Scientifique
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with receptor proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Piperidineacetamide, N-(1-methylcyclohexyl)-, hydrochloride can be compared with similar compounds such as:
- 1-Piperidineacetamide, N-(1-ethylcyclohexyl)-, hydrochloride
- 1-Piperidineacetamide, N-(1-propylcyclohexyl)-, hydrochloride These compounds share similar structural motifs but differ in the length and nature of the substituent on the cyclohexyl ring. The uniqueness of this compound lies in its specific interactions and applications, which may vary from those of its analogs .
Propriétés
Numéro CAS |
109436-36-4 |
|---|---|
Formule moléculaire |
C14H27ClN2O |
Poids moléculaire |
274.83 g/mol |
Nom IUPAC |
N-(1-methylcyclohexyl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-14(8-4-2-5-9-14)15-13(17)12-16-10-6-3-7-11-16;/h2-12H2,1H3,(H,15,17);1H |
Clé InChI |
ZYVMLTLMZXIFML-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)NC(=O)CN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



